molecular formula C27H20ClFN4NaO4 B605310 Alisertib sodium anhydrous CAS No. 1028486-06-7

Alisertib sodium anhydrous

Cat. No.: B605310
CAS No.: 1028486-06-7
M. Wt: 541.9 g/mol
InChI Key: UDTGEKCUEBGDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Alisertib sodium anhydrous involves a series of reactions. One method includes the condensation and cyclization reaction between (1E, 4E)-8-chloro-4-[(dimethylamino)methene]-1-(2-fluoro-6-methoxyphenyl)-3H-benzo[C]azepine-5-(4H)-ketone and guanidine hydrochloride to generate 2-amino-9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrido5,4-Dbenzazepine . This intermediate then undergoes a displacement reaction with 4-halogen-2-methoxy-benzoic acid to produce Alisertib .

Industrial Production Methods: The industrial production of this compound is designed to be efficient and scalable. The process involves easily obtainable raw materials and straightforward reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Alisertib sodium anhydrous primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve halogenated intermediates and nucleophiles.

    Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted derivatives of Alisertib, while oxidation and reduction reactions can modify specific functional groups within the molecule.

Comparison with Similar Compounds

    MLN8054: Another aurora A kinase inhibitor developed by Takeda Pharmaceuticals.

    VX-680 (MK-0457): A pan-aurora kinase inhibitor that targets aurora A, B, and C kinases.

    PHA-739358: A multi-kinase inhibitor that targets aurora kinases as well as other kinases involved in cell cycle regulation.

Uniqueness: Alisertib sodium anhydrous is unique due to its high selectivity for aurora A kinase over other kinases, which reduces the likelihood of off-target effects and enhances its therapeutic potential . This selectivity makes it a promising candidate for targeted cancer therapy.

Properties

CAS No.

1028486-06-7

Molecular Formula

C27H20ClFN4NaO4

Molecular Weight

541.9 g/mol

IUPAC Name

sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate

InChI

InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);

InChI Key

UDTGEKCUEBGDEV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+]

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alisertib sodium anhydrous

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of Compound Formula (II) (98.0 g, 190 mmol) in ethanol (2.0 L) was added 1.044 M Sodium hydroxide in water (199 mL). The resultant homogeneous solution was stirred for 1 hour, during which time a thick precipitate formed. The product was collected by filtration, and washed with ethanol (0.5 L) and diethyl ether (1.0 L). The resultant solid was dried in vacuo at 60-70° C. for 4 days to provide 88.6 g (86.8%) of compound Formula (I) as a light tan solid, mp 225° C. (decomp). 1H NMR (DMSO-d6) δ 9.86 (s, 1H), 8.60 (s, 1H), 8.29 (d, 1H), 7.79 (dd, 1H), 7.60 (br s, 1H), 7.40 (dd, 1H), 7.29 (d, 1H), 7.25-7.15 (m, 2H), 6.9 (br s, 2H), 4.9 (br s, 1H), 3.8 (br s, 1H), 3.70 (s, 3H), 3.35 (br s, 3H); MS m/z 519 (M+−Na+H, 100%); CHN Anal. Calcd. for C27H19ClFN4NaO40.33 EtOH1.3H2O: C, 57.33; H, 4.10; N, 9.67. Found C, 57.14; H, 3.99; N, 9.65.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
199 mL
Type
solvent
Reaction Step Two
Name
compound
Yield
86.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alisertib sodium anhydrous
Reactant of Route 2
Reactant of Route 2
Alisertib sodium anhydrous
Reactant of Route 3
Reactant of Route 3
Alisertib sodium anhydrous
Reactant of Route 4
Alisertib sodium anhydrous
Reactant of Route 5
Reactant of Route 5
Alisertib sodium anhydrous
Reactant of Route 6
Reactant of Route 6
Alisertib sodium anhydrous

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.